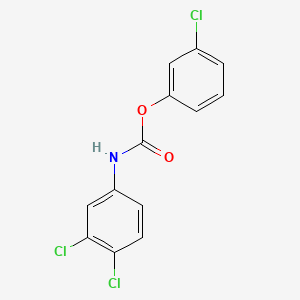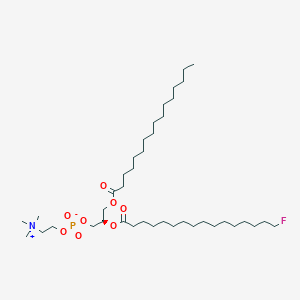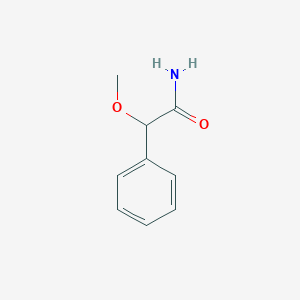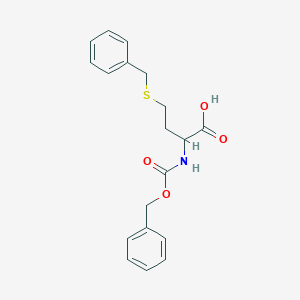
3-chlorophenyl N-(3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorophenyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 3,4-dichloroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-chlorophenyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
3-chlorophenyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an enzyme inhibitor.
Industry: Utilized in the production of pesticides and herbicides due to its carbamate structure.
Mécanisme D'action
The mechanism of action of 3-chlorophenyl N-(3,4-dichlorophenyl)carbamate involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chlorophenyl N-(2,4-dichlorophenyl)carbamate
- 2-chlorophenyl N-(3,4-dichlorophenyl)carbamate
- 4-chlorophenyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
3-chlorophenyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of three chlorine atoms in the molecule can enhance its binding affinity to certain enzymes, making it a potent inhibitor compared to its analogs .
Propriétés
Numéro CAS |
98068-81-6 |
|---|---|
Formule moléculaire |
C13H8Cl3NO2 |
Poids moléculaire |
316.6 g/mol |
Nom IUPAC |
(3-chlorophenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-8-2-1-3-10(6-8)19-13(18)17-9-4-5-11(15)12(16)7-9/h1-7H,(H,17,18) |
Clé InChI |
IQLLUDSKTRTBJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)



![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)





![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)


